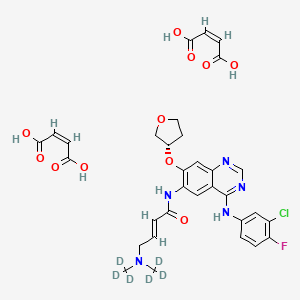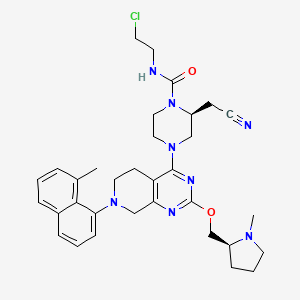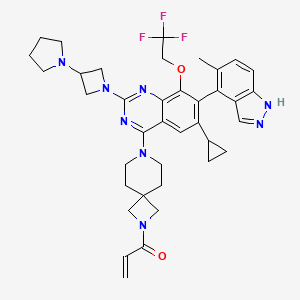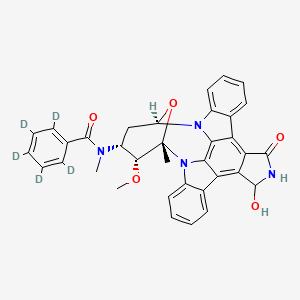
Afatinib-d6 (dimaleate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Afatinib-d6 (dimaleate) is a deuterated form of afatinib, a potent and selective irreversible inhibitor of the ErbB family of tyrosine kinases. This compound is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations. The deuterated form, Afatinib-d6, is used in scientific research to study the pharmacokinetics and metabolism of afatinib.
Preparation Methods
Synthetic Routes and Reaction Conditions
Afatinib-d6 (dimaleate) is synthesized through a multi-step process starting from 4-fluoro-2-aminobenzoic acid. The synthesis involves several key reactions including cyclization, nitration, substitution, reduction, condensation, and salification . The process is optimized to ensure high yield and purity, with a total yield of approximately 41.60% and a related substance content of 99.48% .
Industrial Production Methods
The industrial production of afatinib dimaleate involves a controlled, efficient, and robust three-stage manufacturing process. This process includes nitro-reduction, amidation, and salification reactions . The optimized route has been demonstrated on a 300 g scale, achieving an overall isolated yield of 84% for afatinib free base .
Chemical Reactions Analysis
Types of Reactions
Afatinib-d6 (dimaleate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the synthesis of afatinib dimaleate include:
Nitro-reduction: Uses reducing agents such as hydrogen gas in the presence of a catalyst.
Amidation: Involves the reaction of an amine with a carboxylic acid derivative.
Salification: Involves the reaction of a base with an acid to form a salt.
Major Products Formed
The major products formed from these reactions include the intermediate compounds leading to the final product, afatinib dimaleate. These intermediates are characterized and confirmed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy .
Scientific Research Applications
Afatinib-d6 (dimaleate) has a wide range of scientific research applications, including:
Chemistry: Used to study the pharmacokinetics and metabolism of afatinib.
Biology: Investigates the biological effects of afatinib on cancer cells.
Medicine: Explores the therapeutic potential of afatinib in treating various cancers.
Industry: Used in the development and optimization of industrial production methods for afatinib
Mechanism of Action
Afatinib-d6 (dimaleate) exerts its effects by covalently binding to the kinase domains of EGFR, HER2, and HER4, resulting in irreversible inhibition of tyrosine kinase autophosphorylation . This leads to the downregulation of ErbB signaling pathways, which are crucial for the growth and proliferation of cancer cells .
Comparison with Similar Compounds
Afatinib-d6 (dimaleate) is compared with other similar compounds such as:
Erlotinib: Another EGFR inhibitor used in the treatment of NSCLC.
Gefitinib: An EGFR inhibitor with a similar mechanism of action.
Osimertinib: A third-generation EGFR inhibitor that targets specific mutations resistant to first-generation inhibitors.
Afatinib-d6 (dimaleate) is unique due to its irreversible binding to multiple ErbB family members, providing a broader spectrum of activity compared to other EGFR inhibitors .
Properties
Molecular Formula |
C32H33ClFN5O11 |
|---|---|
Molecular Weight |
724.1 g/mol |
IUPAC Name |
(E)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C24H25ClFN5O3.2C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;2*5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8)/b4-3+;2*2-1-/t16-;;/m0../s1/i1D3,2D3;; |
InChI Key |
USNRYVNRPYXCSP-PELYZBGRSA-N |
Isomeric SMILES |
[2H]C(N(C([2H])([2H])[2H])C/C=C/C(=O)NC1=C(C=C2N=CN=C(C2=C1)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4COCC4)([2H])[2H].C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424078.png)




![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B12424108.png)


![N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide;hydrochloride](/img/structure/B12424117.png)
![(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12424119.png)

